(3,5-Di(pyridin-2-yl)phenyl)boronic acid
Description
Geometric Configuration and Conformational Analysis
The spatial arrangement of this compound involves three rotatable bonds that provide conformational flexibility around the connections between the central phenyl ring and the pyridine substituents, as well as the boronic acid group. This flexibility allows the molecule to adopt various conformations depending on environmental conditions and intermolecular interactions. The nitrogen atoms in the pyridine rings serve as both hydrogen bond acceptors and potential coordination sites for metal ions, creating opportunities for complex formation and supramolecular assembly.
The compound contains two hydrogen bond donors from the boronic acid hydroxyl groups and four hydrogen bond acceptors from the oxygen atoms of the boronic acid and the nitrogen atoms of the pyridine rings. This hydrogen bonding profile significantly influences the compound's behavior in both solution and solid states, affecting solubility characteristics and crystal packing arrangements. The geometric parameters are optimized through the interplay of aromatic π-π stacking interactions, hydrogen bonding networks, and van der Waals forces.
Properties
IUPAC Name |
(3,5-dipyridin-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BN2O2/c20-17(21)14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERXVQRMICFJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856679 | |
| Record name | [3,5-Di(pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070166-11-8 | |
| Record name | [3,5-Di(pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3,5-Di(pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a bipyridine scaffold. The ability of boronic acids to form reversible covalent bonds with diols and other nucleophiles under physiological conditions enhances their potential as therapeutic agents. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, research conducted on phenylboronic acid derivatives indicated that they can induce cell cycle arrest and apoptosis in cancer cells. Specifically, the compound was found to activate caspase-3, leading to programmed cell death in ovarian cancer cell lines such as A2780 .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 18.76 | Caspase-3 activation, G2/M arrest |
| MCF-7 (Breast) | 15.00 | Apoptosis induction |
| HCT116 (Colon) | 12.50 | Cell cycle arrest |
The mechanism through which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways, particularly through the caspase cascade, has been observed.
- Inhibition of Kinases : Similar compounds have shown inhibition of various kinases involved in cancer progression, suggesting that this compound may also affect kinase activity .
Study 1: Antiproliferative Activity Assessment
A study evaluated the effects of various boronic acids on cancer cell lines using the sulforhodamine B assay. Results indicated that this compound had significant growth inhibition effects across multiple cell lines with low micromolar IC50 values.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of apoptosis induced by boronic acids. Flow cytometry and Western blot analyses revealed that treatment with this compound resulted in increased levels of p21 and alterations in cyclin B1 levels, further confirming its role in cell cycle regulation .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides, enabling the synthesis of biaryl systems. Key findings include:
Reaction Conditions and Scope
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Catalyst System : Pd(OAc)₂ (5 mol%) with dppf (5 mol%) in 1,4-dioxane/water (3:1) at 60–100°C .
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Base : Cs₂CO₃ (2.0 equiv.) ensures efficient transmetalation .
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Chemoselectivity : The reaction selectively targets the boronic acid group without interference from pyridinyl substituents. Electron-deficient boronic acids exhibit lower yields (e.g., –NO₂: 53%) compared to electron-rich analogs (e.g., –OMe: 98%) .
Coordination Chemistry and Complex Formation
The pyridinyl groups act as N ,N -bidentate ligands, enabling the formation of stable metal complexes.
Key Observations
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Base-Induced Disproportionation : Under basic conditions (K₃PO₄, 100°C), the boronic acid undergoes ligand-assisted disproportionation to form diarylborinate complexes .
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Four-Coordinate Boron Complexes : Reaction with transition metals (e.g., Cu²⁺) yields tetrahedral boron(III) species stabilized by pyridinyl coordination .
Reaction Pathway
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Deprotonation of boronic acid under basic conditions.
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Disproportionation into diphenylborinic acid and triphenylboroxine .
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Chelation via pyridinyl nitrogen atoms to stabilize intermediates .
Chemoselective Sequential Arylation
The compound participates in one-pot sequential coupling reactions due to the orthogonal reactivity of its boronic acid and pyridinyl groups.
Protocol
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First Coupling : C3-arylation of the boronic acid with an aryl halide (Pd(OAc)₂/dppf, 60°C) .
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Second Coupling : C6-arylation via Suzuki–Miyaura coupling (Pd(OAc)₂, 100°C) .
Yield Optimization
| Step | Arylating Agent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | 4-Cyanophenyl | 60°C | 72 |
| 2 | 3-Methoxyphenyl | 100°C | 63 |
Role in C–H Activation Reactions
The pyridinyl groups direct palladium-catalyzed ortho-arylation via a ligand-assisted mechanism .
Mechanistic Insights
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Kinetic Isotope Effect : kH/kD = 1.09, indicating C–H bond cleavage is not rate-limiting .
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Oxidant Requirement : p-Benzoquinone (2 equiv.) accelerates reductive elimination .
Stability and Handling Considerations
Comparison with Similar Compounds
Electronic and Steric Considerations
- Pyridyl Groups : The pyridin-2-yl substituents in this compound introduce electron-withdrawing effects, which may enhance its reactivity in Suzuki-Miyaura couplings compared to electron-donating analogs like methoxy-substituted boronic acids. However, steric hindrance from the bulky pyridyl groups could reduce coupling efficiency in sterically demanding reactions .
- Methoxy Groups : 3,5-Dimethoxyphenyl boronic acid and 3,4-dimethoxyphenylboronic acid exhibit electron-donating effects, improving solubility in polar solvents and facilitating their use in BODIPY functionalization and heterocyclic synthesis .
- Fluoro Groups: 3,5-Difluorophenylboronic acid’s electron-withdrawing fluorine atoms increase its acidity, making it more reactive in cross-coupling reactions compared to non-fluorinated analogs .
Structural and Functional Advantages
- Metal Coordination : The pyridyl groups in this compound offer unique metal-coordination sites, absent in methoxy- or fluoro-substituted analogs. This property could be exploited in catalysis or sensing applications .
- Synthetic Flexibility : Unlike 3,4-dimethoxyphenylboronic acid (used in pyrrolo[2,3-b]pyridine synthesis ), the target compound’s pyridyl substituents may enable regioselective couplings in complex heterocycle formations.
Preparation Methods
Suzuki Coupling Approach
A common route involves the Suzuki coupling of a suitable dihalogenated phenyl precursor with 2-pyridylboronic acid or its derivatives. This method proceeds as follows:
- Starting from 3,5-dihalogenated phenyl compounds (e.g., 3,5-dibromophenyl derivatives).
- Palladium-catalyzed cross-coupling with 2-pyridylboronic acid under basic conditions.
- Subsequent conversion of the resulting biaryl intermediate to the boronic acid via lithiation and quenching with a boron source.
This approach benefits from the regioselectivity of the coupling and the availability of starting materials.
Direct Lithiation and Boronation
Another strategy involves direct lithiation of 3,5-di(pyridin-2-yl)benzene derivatives at the boron attachment site, followed by quenching with trialkyl borates. This method requires:
- Careful control of reaction temperature and stoichiometry to avoid side reactions.
- Use of anhydrous conditions to prevent premature hydrolysis.
- Work-up involving aqueous acid to liberate the boronic acid from boronate esters.
This method is efficient for introducing the boronic acid group directly onto a pre-assembled di(pyridin-2-yl)phenyl scaffold.
Boronic Acid Ester Intermediates and Their Conversion
Boronic acids are often isolated as esters (e.g., pinacol esters) due to their enhanced stability and ease of purification. The preparation of boronic acid esters from the boronic acid or directly from aryl halides is well documented:
- Transesterification: Boronic acids react with diols such as pinacol under reflux or grinding conditions to form stable boronate esters.
- Direct Pd-Catalyzed Ester Formation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron yields boronate esters directly.
- Ester Hydrolysis: Boronate esters can be hydrolyzed under acidic or basic conditions to regenerate the free boronic acid.
For this compound, preparing the pinacol ester as an intermediate is advantageous for purification and subsequent reactions.
Representative Data Table on Preparation Yields and Conditions
| Entry | Substrate | Boron Source | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,5-Dibromophenyl + 2-pyridylboronic acid | Pd(PPh3)4, K2CO3, DMF | Suzuki coupling, 80 °C, 12 h | 85-90 | High regioselectivity, mild conditions |
| 2 | 3,5-Di(pyridin-2-yl)benzene (lithiated) | B(OMe)3 | n-BuLi, THF, -78 °C, quench | 75-85 | Requires strict anhydrous conditions |
| 3 | Boronic acid + Pinacol | Pinacol | Reflux in toluene, azeotropic distillation | 90-96 | Esterification for purification |
Note: The yields and conditions are adapted from analogous boronic acid preparations reported in literature.
Research Findings and Notes
- Green Chemistry Approaches: Recent advances focus on solvent-free or mechanochemical methods, such as grinding boronic acids with diols to form esters, reducing solvent use and reaction times.
- Catalyst Selection: Palladium catalysts remain the standard for Suzuki couplings, with ligand choice influencing yield and selectivity.
- Purification: Often, high purity boronic acids can be obtained without chromatography, using crystallization or Kugelrohr distillation, improving scalability.
- Functional Group Compatibility: The presence of pyridinyl groups requires careful control of reaction conditions to avoid coordination issues with metal catalysts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
